molecular formula C14H12O6S B1217978 Sulisobenzone CAS No. 4065-45-6

Sulisobenzone

Cat. No.: B1217978
CAS No.: 4065-45-6
M. Wt: 308.31 g/mol
InChI Key: CXVGEDCSTKKODG-UHFFFAOYSA-N
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Description

Sulisobenzone (benzophenone-4, CAS 4065-45-6) is a synthetic organic compound widely used as a UV filter in sunscreens. Its molecular formula is C₁₄H₁₂O₆S, with an average mass of 308.304 g/mol and a sulfonic acid group that confers water solubility . Approved by the FDA and Health Canada at concentrations up to 10%, it primarily absorbs UVB (290–320 nm) and short-wave UVA (320–375 nm) radiation . Unlike lipophilic benzophenones (e.g., oxybenzone), this compound’s sulfonic acid group enhances compatibility with aqueous formulations but limits stability in magnesium-rich environments .

Key applications include sunscreens and cosmetic products, where it is often intercalated into layered double hydroxides (LDHs) to improve thermal stability and reduce skin irritation . Mechanochemical treatments (e.g., ball-milling) further enhance its UV-blocking efficiency, particularly around 320 nm, by modulating π–π conjugation between the chromophore and LDH layers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulisobenzone can be synthesized through the sulfonation of 2-hydroxy-4-methoxybenzophenoneThe process typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) methods. The compound is separated and purified using reverse-phase HPLC columns with a mobile phase containing acetonitrile, water, and phosphoric acid . This method ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Sulisobenzone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

UV Protection in Sunscreens

Sulisobenzone is primarily employed in sunscreens due to its ability to filter both UVA and UVB rays. The compound is effective in preventing sunburn and reducing the risk of skin cancer. According to research, it has been shown to provide substantial protection against UV-induced damage when used in concentrations up to 5% in cosmetic products .

Biotransformation and Environmental Impact

Recent studies have investigated the biotransformation of this compound in biological wastewater treatment. When exposed to activated sludge, this compound undergoes degradation, resulting in the formation of at least nine transformation products. These products exhibited varying levels of toxicity, indicating potential environmental implications . The degradation pathway involves the reduction of the keto moiety, leading to the formation of a benzhydrol analogue as one of the primary transformation products .

Safety and Toxicological Assessments

The safety of this compound has been a subject of scrutiny due to its systemic absorption through the skin. Clinical trials have demonstrated that active ingredients in sunscreens, including this compound, can reach plasma concentrations exceeding 0.5 ng/mL after repeated applications . This finding raises concerns regarding potential endocrine-disrupting effects and necessitates further toxicological assessments.

Table 1: Summary of Toxicological Findings Related to this compound

Study ReferenceFindingsImplications
Systemic absorption exceeding FDA thresholdNeed for further toxicological studies
Formation of toxic transformation productsPotential environmental risks
Positive patch test results indicating allergic reactionsInclusion in allergy testing protocols

Allergic Reactions and Dermatological Effects

This compound has been identified as an emerging allergen in cosmetics. Studies have reported significant patch test reactions among individuals exposed to products containing this compound . This highlights the need for dermatological evaluations when formulating products with this compound.

Regulatory Perspectives

Regulatory bodies have raised concerns about the safety of chemical UV filters like this compound due to their potential endocrine-disrupting properties. The Scientific Committee on Consumer Safety (SCCS) has concluded that while this compound can be used safely at concentrations up to 5%, ongoing monitoring is essential to address any emerging safety issues .

Case Studies and Clinical Trials

Clinical studies have explored the effects of sunscreen formulations containing this compound on human health. One notable study examined systemic absorption rates among participants applying sunscreen daily over a week, revealing significant plasma concentrations for various UV filters, including this compound . Such findings underscore the importance of evaluating both efficacy and safety in clinical settings.

Table 2: Clinical Study Overview on Sunscreen Absorption

Study DesignParticipantsApplication MethodKey Findings
Randomized trial24 healthy volunteers2 mg/cm² applied 4 times/dayPlasma concentrations exceeded FDA threshold for all tested filters

Mechanism of Action

Sulisobenzone works by absorbing ultraviolet light energy (photons) and converting it into less harmful energy forms, such as heat. This process prevents the ultraviolet radiation from penetrating the skin and causing damage. The compound primarily targets the epidermal layer of the skin, where it forms a protective barrier against ultraviolet rays .

Comparison with Similar Compounds

Structural and Functional Analogs

Benzophenone-3 (Oxybenzone)

  • UV Coverage : 270–350 nm .
  • Solubility : Lipophilic, requiring oil-based formulations.
  • Safety : High risk of endocrine disruption; penetrates skin and is linked to coral reef toxicity, leading to bans in regions like Hawaii .
  • Regulatory Status : FDA limit of 6%; restricted in eco-sensitive areas.

Benzophenone-8 (Dioxybenzone)

  • UV Coverage : 250–390 nm .
  • Solubility : Lipophilic.
  • Safety : Moderate endocrine disruption risk; less studied than BP-3 or BP-3.

Phenylbenzimidazole Sulfonic Acid

  • UV Coverage : Primarily UVB (280–320 nm).
  • Solubility : Water-soluble.
  • Applications : Often used in combination with UVA filters; less effective as a standalone broad-spectrum agent .

Cinnamic Acid Derivatives (e.g., Octinoxate)

  • UV Coverage : UVB (290–315 nm).
  • Solubility : Lipophilic.
  • Stability : Prone to photodegradation; requires stabilizers in formulations.

Performance in LDH Nanocomposites

Compound Thermal Stability in LDH UV Absorption Post-Milling Key Interaction Mechanism
Sulisobenzone High Improved at 320 nm π–π conjugation modulation
Phenylbenzimidazole Moderate No significant change Electrostatic bonding
Cinnamic Acid Low Not reported Weak chromophore-LDH interaction

This compound-LDH composites exhibit superior thermal stability and tunable optical properties.

UV Absorption Spectra

Compound Peak Absorption (nm) Broad-Spectrum Coverage
This compound 260–375 UVB + short UVA
Oxybenzone 270–350 UVB + moderate UVA
Dioxybenzone 250–390 UVB + broad UVA
Octocrylene 280–320 UVB only

This compound’s sulfonic acid group shifts its absorption toward shorter UVA wavelengths compared to dioxybenzone but offers broader coverage than oxybenzone .

Research Findings and Contradictions

  • Enhanced UV Performance: Ball-milled this compound-LDH hybrids show a 15–20% increase in UV absorption at 320 nm, attributed to mechanochemically induced π–π stacking .
  • This contradiction may arise from differences in experimental conditions (e.g., concentration, formulation) .
  • Regulatory Divergence : this compound remains widely approved, whereas oxybenzone faces increasing restrictions due to ecological and health concerns .

Biological Activity

Sulisobenzone, also known as Benzophenone-4 (BP-4), is a widely used UV filter in sunscreens and personal care products. Its biological activity has garnered attention due to its role in photoprotection, potential toxicity, and biotransformation processes. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, degradation pathways, and associated health effects.

This compound functions primarily as a UV filter , absorbing both UVA and UVB radiation. It protects the skin from UV-induced damage by converting harmful UV rays into less harmful energy forms, thereby preventing skin damage and reducing the risk of skin cancer. The compound's efficacy in blocking UV radiation is critical for its application in dermatological products.

Biotransformation and Degradation

Research has demonstrated that this compound undergoes significant biotransformation during wastewater treatment processes. A study investigated its degradation in activated sludge systems, revealing the formation of at least nine transformation products (TPs). These TPs exhibited higher toxicity towards Vibrio fischeri compared to the parent compound, indicating that while this compound itself may be less toxic, its degradation products could pose environmental risks .

Table 1: Transformation Products of this compound

Transformation ProductChemical StructureToxicity (Vibrio fischeri)
TP1Proposed structure 1Higher than BP-4
TP2Proposed structure 2Higher than BP-4
TP3Proposed structure 3Higher than BP-4
TP4Proposed structure 4Higher than BP-4
TP5Proposed structure 5Higher than BP-4

The study concluded that the biodegradation pathway of this compound involves several reactions such as oxidation and demethylation, leading to the formation of polar TPs which are more toxic than the original compound .

Health Effects and Toxicity

This compound has been associated with various health effects, particularly relating to its potential allergenic properties. Case studies have reported instances of photoallergic contact dermatitis linked to the use of products containing this compound. These reactions highlight the need for caution in its application, particularly among individuals with sensitive skin or pre-existing allergies .

Table 2: Reported Health Effects of this compound

Health EffectDescription
Photoallergic DermatitisAllergic skin reaction upon UV exposure
HepatotoxicityLiver toxicity observed in animal studies
ImmunotoxicityPotential immunological effects noted

In animal studies, particularly those involving rats and mice, elevated liver weights and hepatocellular hypertrophy were observed following exposure to benzophenones, including this compound. The liver and kidneys were identified as primary target organs for toxicity .

Case Studies

Several case studies have documented adverse reactions associated with this compound:

  • Case Study 1 : A patient developed photoallergic dermatitis after using a sunscreen containing this compound. Patch testing confirmed sensitivity to the compound.
  • Case Study 2 : An investigation into maternal transfer of UV filters found detectable levels of this compound in umbilical cord blood, raising concerns about bioaccumulation and potential effects on fetal development .

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying sulisobenzone in experimental settings?

The USP 30/31 pharmacopeial method specifies a titration-based assay using 0.1 N tetrabutylammonium hydroxide (TBAH) in dehydrated isopropyl alcohol. Key steps include:

  • Dissolving ~0.25 g of this compound in water and titrating potentiometrically to detect two endpoints (V₁ and V₂) .

  • Calculating purity using the formula: Percentage=308.31×C×(V1V2VBV)W×0.001×100\text{Percentage} = \frac{308.31 \times C \times (V₁ - V₂ - V_{BV})}{W \times 0.001} \times 100

    where VBVV_{BV} accounts for tertiary amine impurities in TBAH .

  • Validating results against UV absorptivity criteria (≤3% deviation) and water content limits (≤2.0%) .

Q. How should researchers address hygroscopicity-related errors in this compound assays?

  • Pre-dry samples or adjust calculations to an anhydrous basis, as moisture absorption (>2%) can skew UV absorption and titration results .
  • Use controlled humidity environments during sample preparation and storage .

Q. What spectroscopic techniques are suitable for characterizing this compound’s UV absorption properties?

  • Prepare a 10 mg/mL aqueous solution and measure absorptivity at specified wavelengths (e.g., 310 nm for UVB/UVA range). Ensure deviations ≤3% between batches, normalized to anhydrous content .

Advanced Research Questions

Q. How can conflicting data on this compound’s photostability be resolved methodologically?

  • Experimental Design : Use accelerated UV exposure tests with HPLC or LC-MS to track degradation products. Compare results across matrices (e.g., aqueous vs. lipid-based systems) .
  • Data Analysis : Apply multivariate regression to isolate variables (e.g., pH, solvent polarity) affecting stability. Reference USP guidelines for baseline validation .

Q. What strategies optimize this compound quantification in complex matrices (e.g., environmental samples)?

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate this compound from interferents .
  • Method Adjustment : Replace TBAH titration with HPLC-UV (e.g., C18 column, 310 nm detection) for higher specificity in heterogeneous samples .

Q. How do tertiary amine impurities in tetrabutylammonium hydroxide impact assay accuracy, and how can this be mitigated?

  • Problem : Amines in TBAH react with this compound, inflating V2V₂ values.
  • Solution : Calculate a blank correction (VBV=V2BV1BV_{BV} = V_{2B} - V_{1B}) by titrating a 0.5N HCl-isopropanol mixture .
  • Validation : Replicate assays with/without blank correction to quantify error margins .

Q. What methodological frameworks are appropriate for designing ecological toxicity studies on this compound degradation products?

  • PICO Framework :
    • Population : Aquatic organisms (e.g., Daphnia magna).
    • Intervention : Exposure to this compound photodegradants.
    • Comparison : Control groups vs. exposed cohorts.
    • Outcome : Mortality rates, oxidative stress biomarkers .
  • FINER Criteria : Ensure feasibility (lab-scale testing), novelty (untested degradants), and relevance (regulatory ecotoxicology) .

Q. Methodological Best Practices

Q. How should researchers validate novel this compound detection methods against pharmacopeial standards?

  • Cross-validate using USP 30/31 protocols as a reference. For example, compare HPLC-UV results with TBAH titration data from the same batch .
  • Report percent recovery (95–105%) and relative standard deviation (RSD <2%) for inter-laboratory reproducibility .

Q. What statistical tools are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Use probit analysis for LC₅₀ calculations or ANOVA for multi-concentration experiments. Ensure power analysis (α=0.05, β=0.2) to determine sample sizes .

Q. How can researchers ensure compliance with ethical guidelines when studying this compound’s human health impacts?

  • Submit protocols to institutional review boards (IRBs) for approval. Include informed consent forms and risk mitigation plans for clinical or epidemiological studies .

Properties

IUPAC Name

5-benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid
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InChI

InChI=1S/C14H12O6S/c1-20-12-8-11(15)10(7-13(12)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19)
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InChI Key

CXVGEDCSTKKODG-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)S(=O)(=O)O
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Molecular Formula

C14H12O6S
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Related CAS

6628-37-1 (mono-hydrochloride salt)
Record name Sulisobenzone [USAN:USP:INN]
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DSSTOX Substance ID

DTXSID2042436
Record name Sulisobenzone
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Molecular Weight

308.31 g/mol
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Physical Description

Light tan solid; [Merck Index]
Record name Sulisobenzone
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Solubility

In water, 2.5X10+5 mg/L at 25 °C, 1 g dissolves in 2 mL methanol, 3.3 mL ethanol, 4 mL water, 100 mL ethyl acetate.
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Color/Form

Light-tan powder

CAS No.

4065-45-6
Record name Benzophenone 4
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Melting Point

145 °C
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Synthesis routes and methods

Procedure details

11.4 g of 2-hydroxy-4-methoxybenzophenone were dissolved in 30 ml of dimethyl phthalate at 80° C., and 3.5 ml of chlorosulfonic acid were added dropwise at this temperature. Stirring was carried out for a further 4 hours at 80° C., the mixture was cooled to room temperature and 25 ml of ether were added to the solution. The precipitate was filtered off under suction, washed with ether and hexane and dried under reduced pressure at 30° C. 10 g of 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid of melting point 112°-114° C. were obtained (water content 7.7%).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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